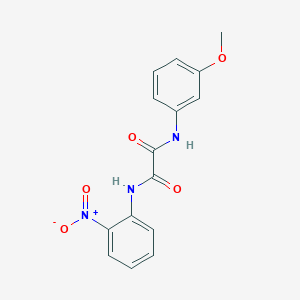

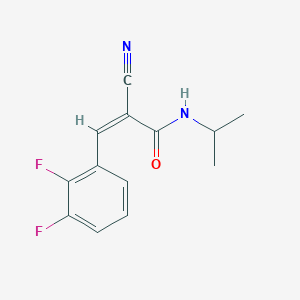

![molecular formula C17H24N2O2S B2680222 1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine CAS No. 1798417-91-0](/img/structure/B2680222.png)

1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine”, involves various strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The fluorophenyl substituents at position 3 (R 1) of the pyrrolidine sulfonamides offered better in vitro potency and ER profile, followed by the unsubstituted phenyl ring .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure-activity relationship (SAR) of the studied compounds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine is involved in a variety of chemical syntheses and reactions, contributing to the development of new compounds with potential applications in medicinal chemistry and materials science.

- The sulfonated tetrahydropyridine and pyrrolidine derivatives are synthesized through a radical reaction involving sulfur dioxide and aryldiazonium tetrafluoroborates. This process is efficient without the need for catalysts or additives, highlighting the compound's role in generating sulfonated derivatives in moderate to good yields (Yuanyuan An & Jie Wu, 2017).

- A series of RORγt inverse agonists were discovered through structure-based design, where the binding conformation of previously reported bicyclic sulfonamide was crucial. This discovery underscores the compound's significance in the selective and oral inhibition of IL-17 production, demonstrating its potential in medical applications (J. Duan et al., 2019).

Advanced Materials Development

The compound's utility extends to the field of advanced materials, contributing to the synthesis of novel materials with unique properties.

- Novel soluble fluorinated polyamides containing pyridine and sulfone moieties were synthesized, showing excellent thermal stability and potential for high-performance applications. This research illustrates the compound's role in the development of materials with desirable properties such as transparency, flexibility, and low dielectric constants (Xiao-Ling Liu et al., 2013).

Catalysis and Synthetic Methodology

Research on this compound also highlights its involvement in catalytic processes and synthetic methodologies, facilitating the creation of complex molecules.

- The development of new ionic liquid 1-sulfopyridinium chloride showcased its efficiency as a catalyst for the tandem Knoevenagel–Michael reaction, offering a novel approach for the synthesis of complex molecules under mild conditions (A. R. Moosavi‐Zare et al., 2013).

- Magnetically separable graphene oxide anchored sulfonic acid nanoparticles were synthesized, demonstrating high catalytic activity for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles. This innovation represents the compound's application in green chemistry, utilizing microwave irradiation for efficient synthesis (Mo Zhang et al., 2016).

Mécanisme D'action

Orientations Futures

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on the design of new pyrrolidine compounds, taking into account the synthetic strategies used, the influence of steric factors on biological activity, and the different binding modes to enantioselective proteins .

Propriétés

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c20-22(21,14-10-16-7-2-1-3-8-16)19-13-6-9-17(19)15-18-11-4-5-12-18/h1-3,7-8,10,14,17H,4-6,9,11-13,15H2/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYSBOBRBKKGOT-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCN2S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2CCCN2S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2680140.png)

![(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2680143.png)

amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)

![3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680150.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2680158.png)

![2-ethoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2680160.png)